Boc-Ala(8-Qui)-OH

Description

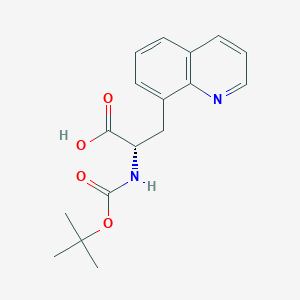

Boc-Ala(8-Qui)-OH (CAS: 200864-51-3) is an N-α-(t-butoxycarbonyl)-protected β-(8-quinoyl)-L-alanine derivative. Its molecular formula is C₁₇H₂₀N₂O₅, with a molecular weight of 316.36 g/mol . The 8-quinoyl (8-Qui) substituent is a quinoline-based moiety, distinguishing it from other alanine derivatives with halogen, pyridyl, or alternative aromatic groups. This compound is primarily used in peptide synthesis, where the Boc group protects the amino terminus, and the quinoyl side chain introduces steric and electronic effects critical for structural or functional studies .

Properties

Molecular Formula |

C17H20N2O4 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-8-ylpropanoic acid |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-13(15(20)21)10-12-7-4-6-11-8-5-9-18-14(11)12/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1 |

InChI Key |

UANQLNKLKISAHT-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC2=C1N=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1N=CC=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Boc-Ala(8-Qui)-OH with structurally related compounds:

Key Observations :

- Halogenated derivatives (e.g., 3-Cl, 3-I) rely on halogen bonding and steric effects, which influence crystal packing and solubility .

- Protecting Groups : Boc derivatives prioritize stability and ease of deprotection, while Fmoc derivatives (e.g., Fmoc-Ala(8-Qui)-OH) are preferred in solid-phase peptide synthesis due to UV detectability .

Molecular Conformation and Crystal Packing

Studies on related compounds reveal critical differences in molecular conformation and intermolecular interactions:

- Boc-Ala(3-Cl)-OtBu : Forms infinite chains via C=O⋯H–N hydrogen bonds and C–H⋯O contacts, with lattice energy of -31.8 kJ mol⁻¹. The bulky tBu ester reduces planarity .

- Boc-Ala(3-I)-OBn : Exhibits infinite chains through C=O⋯H–N bonds but lacks significant I⋯I interactions. The benzyl ester allows partial planarity (dihedral angle 81.7°) .

- Analogous Fmoc-Ala(8-Qui)-OH may exhibit π-π stacking between quinoline rings .

Physicochemical and Spectroscopic Properties

- Melting Point : Boc-protected alanine derivatives typically melt between 114°C (Boc-β-tBu-Ala-OH) and 250°C . This compound’s melting point is unreported but likely higher due to aromatic rigidity.

- NMR Characteristics: In Boc-D-Ala(8-Qui)-OH, the quinoyl group may cause distinct 13C shifts at C2–C5 (analogous to shifts observed in pyridyl derivatives), influenced by stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.